

Dicyclohexyl Phthalate: A Technical Overview of Its Properties and Biological Interactions

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Compound of Interest

Compound Name: *Dicyclohexyl phthalate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dicyclohexyl phthalate** (DCHP), a widely used plasticizer. It details its chemical identity, physicochemical properties, and significant interactions with biological systems, with a particular focus on its role as an endocrine disruptor. This document is intended to serve as a resource for researchers and professionals in the fields of toxicology, drug development, and environmental health.

Chemical Identity

IUPAC Name: dicyclohexyl benzene-1,2-dicarboxylate^[1]

Synonyms: A variety of synonyms are used to refer to **dicyclohexyl phthalate**, reflecting its widespread use in industrial and commercial applications. These include:

- 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester^{[2][3]}
- 1,2-Benzenedicarboxylic acid, dicyclohexyl ester^{[1][4]}
- DCHP^{[1][5]}
- Ergoplast FDC^{[1][2][4][5]}
- HF 191^{[1][2][4][5]}

- Howflex CP[1][2][4][5]
- KP 201[1][4][5]
- Morflex 150[2][3][5]
- NSC 6101[2][3][4][5]
- Phthalic acid, dicyclohexyl ester[1][2][4]
- Unimoll 66[2][4][5]
- Uniplex 250[2][3][5]

Physicochemical Properties

Dicyclohexyl phthalate is a white granular solid with a mild aromatic odor. It is insoluble in water but soluble in various organic solvents.[6] A summary of its key quantitative properties is presented in the table below.

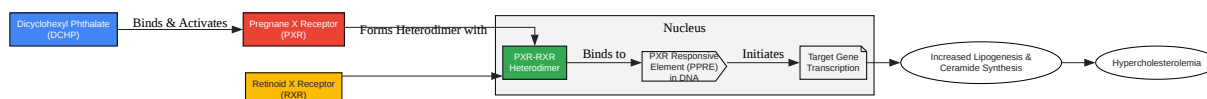
Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₂₆ O ₄	[2]
Molecular Weight	330.42 g/mol	[2]
CAS Number	84-61-7	[1][2]
Melting Point	63-67 °C	
Boiling Point	212 °C at 5 mmHg	
Vapor Pressure	0.1 mmHg (150 °C)	
Vapor Density	11.6 (vs air)	[7]
Flash Point	180 - 190 °C	[7]
logP (Octanol/Water Partition Coefficient)	5.2	[1]

Biological Interactions and Signaling Pathways

Dicyclohexyl phthalate is recognized as an endocrine-disrupting chemical (EDC) that can interfere with normal hormonal functions.[8] A primary mechanism of its action involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism and lipid homeostasis.[1][4][9]

Activation of PXR by DCHP leads to a cascade of downstream events, including the increased expression of genes involved in lipogenesis and ceramide synthesis.[1][4][9] This interaction has been shown to induce hypercholesterolemia and increase circulating ceramides in animal models, highlighting a potential risk factor for cardiovascular disease.[1][4][9]

The following diagram illustrates the signaling pathway of DCHP-mediated PXR activation.



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DCHP-mediated activation of the PXR signaling pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of **dicyclohexyl phthalate**.

In Vitro PXR Activation Assay

This protocol is designed to assess the ability of DCHP to activate the human and mouse Pregnane X Receptor (PXR) in a cell-based reporter assay.

1. Cell Culture and Transfection:

- Human colon adenocarcinoma (LS180) cells are cultured in appropriate media.

- Cells are transiently transfected with expression plasmids for either human PXR (hPXR) or mouse PXR (mPXR), along with a luciferase reporter plasmid containing PXR-responsive elements (e.g., CYP3A4 promoter for hPXR). A β -galactosidase expression vector is co-transfected as an internal control for transfection efficiency.

2. Compound Treatment:

- Following transfection, cells are treated with varying concentrations of DCHP (dissolved in a suitable solvent like DMSO) or a vehicle control. A known PXR agonist, such as rifampicin, can be used as a positive control.

3. Luciferase and β -Galactosidase Assays:

- After a 24-hour incubation period, cells are lysed.
- Luciferase activity is measured using a luminometer to determine the extent of reporter gene activation.
- β -galactosidase activity is measured to normalize the luciferase data for transfection efficiency.

4. Data Analysis:

- Normalized luciferase activity is expressed as fold activation relative to the vehicle control.
- Dose-response curves are generated to determine the potency (EC₅₀) of DCHP in activating PXR.[\[4\]](#)

In Vivo Animal Study of DCHP-Induced Hyperlipidemia

This protocol outlines an animal study to evaluate the in vivo effects of DCHP exposure on lipid homeostasis.

1. Animal Model and Housing:

- Wild-type and PXR-knockout mice on a C57BL/6 background are used.

- Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. DCHP Administration:

- Mice are orally gavaged daily with DCHP (e.g., 10 mg/kg body weight) dissolved in a vehicle such as corn oil for a specified period (e.g., 7 days). A control group receives the vehicle only.

3. Sample Collection:

- At the end of the treatment period, mice are fasted overnight.
- Blood samples are collected via cardiac puncture for plasma lipid analysis.
- Liver and intestinal tissues are harvested for gene expression analysis.

4. Biochemical and Molecular Analysis:

- Plasma levels of total cholesterol, triglycerides, LDL, and HDL are measured using commercially available kits.
- Total RNA is isolated from liver and intestinal tissues.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of PXR target genes involved in lipid metabolism (e.g., NPC1L1, MTP).

5. Statistical Analysis:

- Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of DCHP-induced changes in plasma lipids and gene expression between the different experimental groups.^{[1][4]}

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